Palovarotene is a selective agonist of retinoic acid receptor gamma (RARγ), a nuclear receptor involved in various biological processes, including cell growth, differentiation, and embryonic development. [, ] It exhibits a higher affinity for RARγ compared to other RAR subtypes (RARα and RARβ). [] As a synthetic retinoid, Palovarotene demonstrates therapeutic potential in conditions characterized by aberrant bone formation, particularly heterotopic ossification (HO). [, ]
Palovarotene's primary mechanism of action involves binding to and activating RARγ. [, , , , , , , , ] This activation leads to the modulation of gene expression, impacting cellular processes related to bone formation.
Inhibition of Heterotopic Ossification (HO): Palovarotene exhibits a suppressive effect on HO, a condition characterized by bone formation in non-skeletal tissues. [, , , , , , , , , , , , , ] The drug's action in HO involves multiple mechanisms:
Effects on Growth Plate: Palovarotene treatment can lead to growth plate abnormalities, including premature closure, particularly in skeletally immature individuals. [, , ] This effect is likely due to the drug's influence on chondrocyte differentiation and function within the growth plate. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6